3-Benzyloxy-5-bromobenzyl alcohol
CAS No.: 123926-59-0
Cat. No.: VC11656549
Molecular Formula: C14H13BrO2
Molecular Weight: 293.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 123926-59-0 |
|---|---|
| Molecular Formula | C14H13BrO2 |
| Molecular Weight | 293.15 g/mol |
| IUPAC Name | (3-bromo-5-phenylmethoxyphenyl)methanol |
| Standard InChI | InChI=1S/C14H13BrO2/c15-13-6-12(9-16)7-14(8-13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 |
| Standard InChI Key | JYQMNNRLHALBAV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=CC(=CC(=C2)CO)Br |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC(=CC(=C2)CO)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a benzyl alcohol core substituted with a benzyloxy group at the 3-position and a bromine atom at the 5-position. The benzyloxy group enhances steric bulk and protects the hydroxyl group during synthetic transformations, while the bromine atom introduces electrophilic reactivity for cross-coupling reactions .
Table 1: Key Molecular Properties of 3-Benzyloxy-5-bromobenzyl Alcohol
| Property | Value |
|---|---|
| CAS Number | 123926-59-0 |
| Molecular Formula | |
| Molecular Weight | 293.15 g/mol |
| Density | Not reported |
| Melting/Boiling Points | Not reported |
The absence of reported physical properties like density and melting point underscores the need for further experimental characterization .
Synthesis and Production
Laboratory-Scale Synthesis
While detailed synthetic protocols for 3-benzyloxy-5-bromobenzyl alcohol are scarce, analogous compounds suggest potential routes. A plausible method involves:
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Bromination of 3-Benzyloxybenzyl Alcohol: Electrophilic bromination using reagents like -bromosuccinimide (NBS) in a chlorinated solvent (e.g., CCl) could introduce the bromine atom at the 5-position .
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Protection-Deprotection Strategies: The benzyloxy group may be introduced via Williamson ether synthesis, followed by bromination under controlled conditions.
Industrial Manufacturing
Industrial production methods remain undocumented. Scalable approaches would likely optimize bromination efficiency and purification techniques, such as recrystallization or chromatography, to ensure high yield and purity .
Chemical Reactivity and Functional Transformations
Oxidation and Reduction
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Oxidation: The benzylic alcohol group can be oxidized to 3-benzyloxy-5-bromobenzaldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC). This aldehyde serves as a precursor for further functionalization .
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Reduction: Catalytic hydrogenation with palladium on carbon (Pd/C) under removes the benzyloxy group, yielding 5-bromo-3-hydroxybenzyl alcohol. This deprotection strategy is critical in multi-step syntheses .
Cross-Coupling Reactions
The bromine atom enables participation in Suzuki-Miyaura couplings, forming biaryl structures. For example, reaction with phenylboronic acid in the presence of a palladium catalyst could yield 3-benzyloxy-5-phenylbenzyl alcohol, expanding its utility in medicinal chemistry .
Applications in Scientific Research
Pharmaceutical Intermediate
The compound’s bromine and benzyloxy groups make it a versatile building block for drug candidates. For instance, it could serve as a precursor to brominated aromatics used in kinase inhibitors or antiviral agents .
Materials Science
In polymer chemistry, the bromine atom facilitates radical-initiated polymerizations, enabling the synthesis of functionalized resins with tailored thermal and mechanical properties .
Comparison with Structural Analogs
Table 2: Comparative Analysis of Brominated Benzyl Alcohols
| Compound | Substituents | Key Differences |
|---|---|---|
| 3-Benzyloxy-5-bromobenzyl alcohol | 3-OBn, 5-Br | Enhanced steric protection; bromine enables cross-coupling |
| 5-Bromo-3-hydroxybenzyl alcohol | 3-OH, 5-Br | Higher polarity; susceptible to oxidation |
| 3-Bromobenzyl alcohol | 3-Br | Simpler structure; limited synthetic utility |
The benzyloxy group in 3-benzyloxy-5-bromobenzyl alcohol confers stability against oxidation compared to its hydroxylated analog, making it preferable in multi-step syntheses .
Recent Advances and Future Directions
Green Synthesis Innovations
Recent advances in catalytic hydrogenation, such as aqueous-phase reactions using Pd/C at ambient conditions, could streamline the deprotection of the benzyloxy group, improving sustainability .
Targeted Drug Delivery
Functionalizing this compound with biocompatible polymers may yield prodrugs with enhanced bioavailability. For example, conjugating it to polyethylene glycol (PEG) could improve solubility and target specificity .
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